molecular formula C10H17ClO2 B13707589 Ethyl (E)-8-Chloro-2-octenoate

Ethyl (E)-8-Chloro-2-octenoate

Katalognummer: B13707589
Molekulargewicht: 204.69 g/mol
InChI-Schlüssel: KYLYCRXWCQYMLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (E)-8-Chloro-2-octenoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound features an ethyl group attached to an 8-chloro-2-octenoate moiety, which includes a chlorine atom and a double bond in its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl (E)-8-Chloro-2-octenoate can be synthesized through esterification reactions. One common method involves the reaction of 8-chloro-2-octenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, solvent selection plays a crucial role in the process, with solvents like toluene or dichloromethane being commonly used .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (E)-8-Chloro-2-octenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl (E)-8-Chloro-2-octenoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl (E)-8-Chloro-2-octenoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The chlorine atom and double bond in the structure can also participate in various biochemical reactions, influencing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 8-chloro-2-octanoate: Lacks the double bond present in Ethyl (E)-8-Chloro-2-octenoate.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl (E)-8-Bromo-2-octenoate: Contains a bromine atom instead of chlorine

Uniqueness

This compound is unique due to its specific combination of an ethyl ester, a chlorine atom, and a double bond. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C10H17ClO2

Molekulargewicht

204.69 g/mol

IUPAC-Name

ethyl 8-chlorooct-2-enoate

InChI

InChI=1S/C10H17ClO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h6,8H,2-5,7,9H2,1H3

InChI-Schlüssel

KYLYCRXWCQYMLL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=CCCCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.